

Ruski-201 Apoptosis Assay Technical Support Center

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Compound of Interest

Compound Name: *Ruski-201*

Cat. No.: *B610602*

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Welcome to the technical support center for the **Ruski-201** Apoptosis Assay kit. Here you will find troubleshooting guides and frequently asked questions to help you resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the **Ruski-201** Apoptosis Assay?

The **Ruski-201** assay is a fluorescent-based method for detecting caspase-3 activity, a key hallmark of apoptosis. The kit contains a non-fluorescent substrate that is cleaved by active caspase-3, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the level of caspase-3 activity in the sample.

Q2: Can I use a different cell line than the one specified in the protocol?

While the **Ruski-201** kit is optimized for the provided control cell line, it can be adapted for use with other adherent or suspension mammalian cell lines. However, optimization of cell seeding density and incubation times may be necessary to achieve optimal results.

Q3: How should I store the kit components?

Upon receipt, store the entire kit at -20°C. Once the reagents are reconstituted, they should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. Protect the fluorescent substrate from light.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
High background fluorescence	1. Reagent contamination.	1. Use fresh, sterile reagents and pipette tips.
2. Insufficient washing.	2. Ensure all wash steps are performed thoroughly as described in the protocol.	
3. Light exposure of the substrate.	3. Minimize the exposure of the substrate to light during all steps.	
Low or no signal in positive controls	1. Inactive caspase-3.	1. Ensure the positive control cells have been properly induced to undergo apoptosis.
2. Improper reagent preparation.	2. Verify that all reagents were reconstituted and diluted correctly.	
3. Incorrect filter set on the plate reader.	3. Use a plate reader with the appropriate excitation and emission filters for the fluorophore (Excitation/Emission: 485/520 nm).	
High well-to-well variability	1. Inconsistent cell seeding.	1. Ensure a homogenous cell suspension and careful pipetting to seed a consistent number of cells in each well.
2. Edge effects in the microplate.	2. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.	
3. Bubbles in the wells.	3. Be careful not to introduce bubbles when adding	

reagents. Centrifuge the plate briefly if bubbles are present.

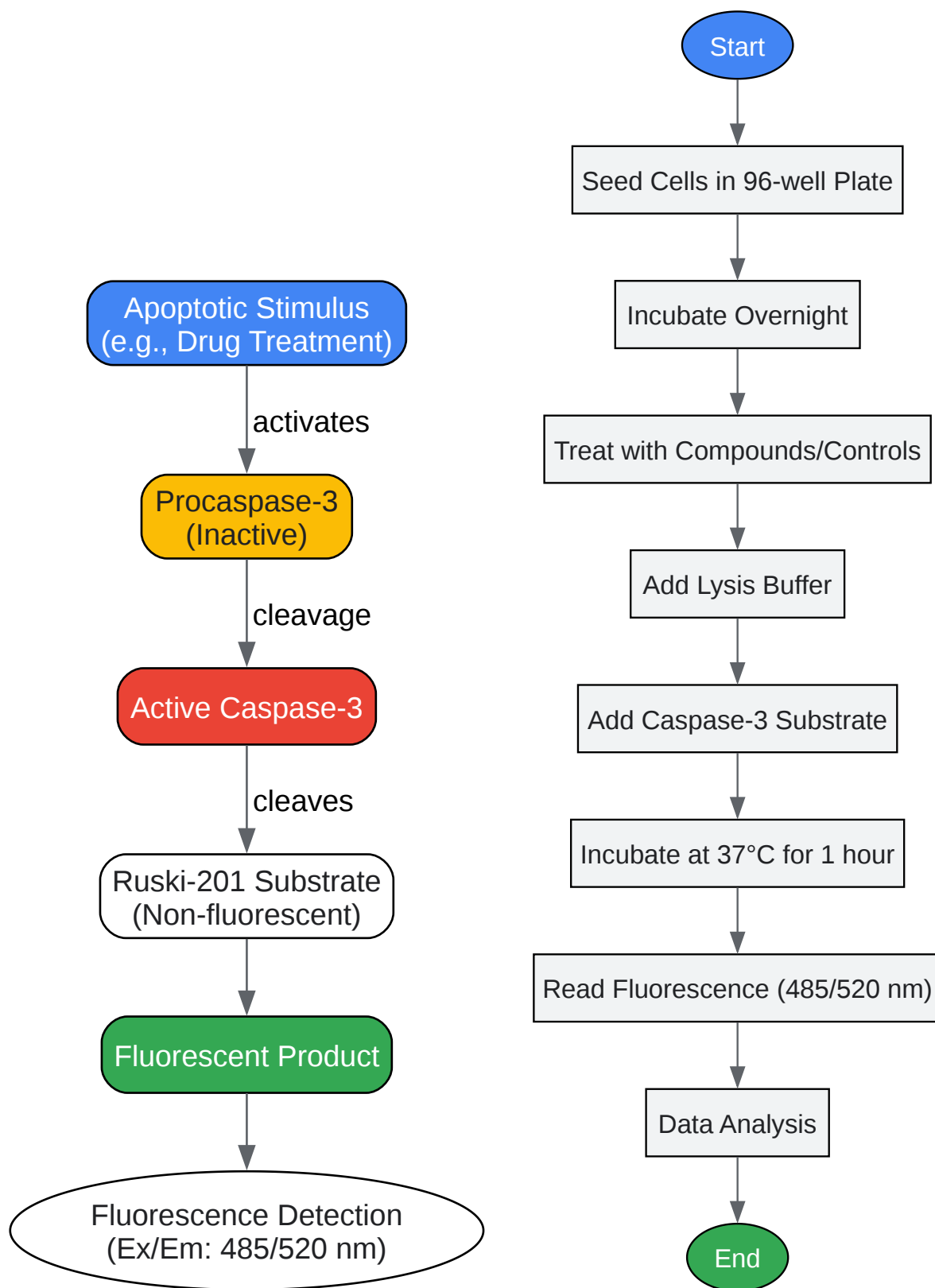
Experimental Protocols

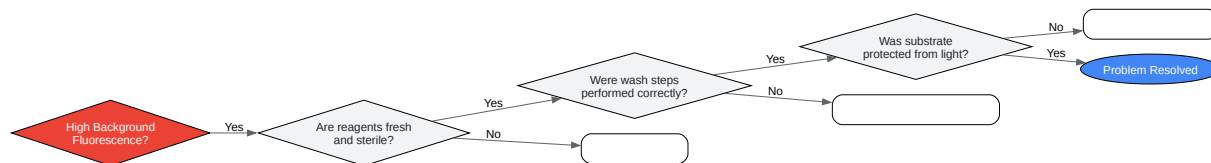
Standard Ruski-201 Assay Protocol

- Cell Seeding: Seed 1×10^4 cells per well in a 96-well clear-bottom black plate and incubate overnight.
- Compound Treatment: Treat cells with the test compound and appropriate controls (e.g., staurosporine as a positive control for apoptosis) for the desired time.
- Lysis: Add 50 μ L of Lysis Buffer to each well and incubate for 15 minutes at room temperature.
- Substrate Addition: Add 50 μ L of the prepared Caspase-3 Substrate solution to each well.
- Incubation: Incubate the plate for 1 hour at 37°C, protected from light.
- Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

Visual Guides

Ruski-201 Apoptosis Signaling Pathway





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